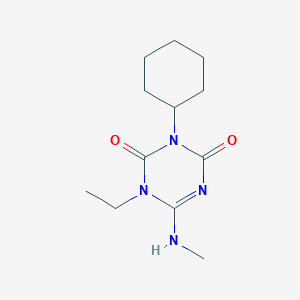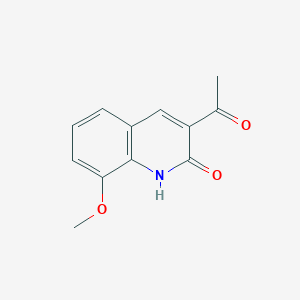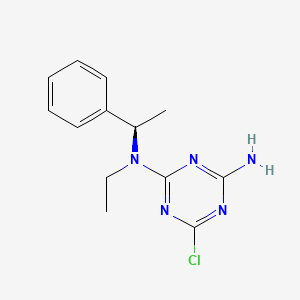
(R)-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is a chiral compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the N2 position, and a 1-phenylethyl group at the N2 position. The chirality of the compound is due to the presence of the chiral center at the 1-phenylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ®-1-phenylethylamine in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced purification techniques can ensure the production of optically pure ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted triazine derivatives.
Oxidation Reactions: N-oxides of the triazine compound.
Reduction Reactions: Corresponding amines.
Hydrolysis: Amines and triazine derivatives.
Applications De Recherche Scientifique
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of ®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine atom and the chiral center enhances its binding affinity and selectivity towards specific targets. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine: A chiral tertiary amine with neuropharmacological potential.
(+)-Bis[®-1-phenylethyl]amine hydrochloride: A chiral amine used in various synthetic applications.
Diphenyl-N-(®-1-phenylethyl),N’-(2’,6’-diisopropylaniline)-phosphinimidic amide: A compound used in the synthesis of fluorescent materials.
Uniqueness
®-6-Chloro-N2-ethyl-N2-(1-phenylethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and chirality, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H16ClN5 |
|---|---|
Poids moléculaire |
277.75 g/mol |
Nom IUPAC |
6-chloro-2-N-ethyl-2-N-[(1R)-1-phenylethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16ClN5/c1-3-19(9(2)10-7-5-4-6-8-10)13-17-11(14)16-12(15)18-13/h4-9H,3H2,1-2H3,(H2,15,16,17,18)/t9-/m1/s1 |
Clé InChI |
PJFMXJZYPUEUEM-SECBINFHSA-N |
SMILES isomérique |
CCN(C1=NC(=NC(=N1)N)Cl)[C@H](C)C2=CC=CC=C2 |
SMILES canonique |
CCN(C1=NC(=NC(=N1)N)Cl)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


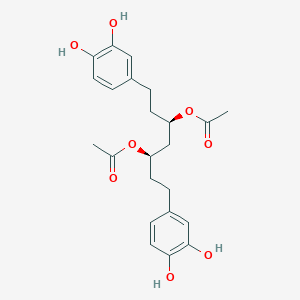
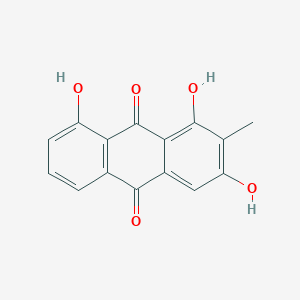
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
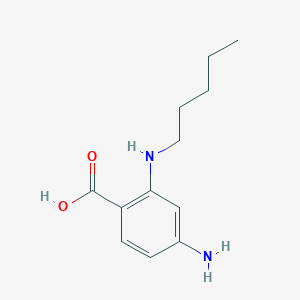
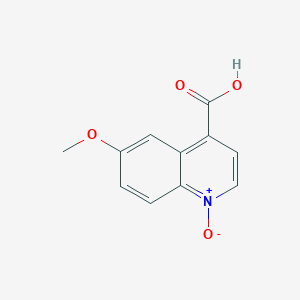
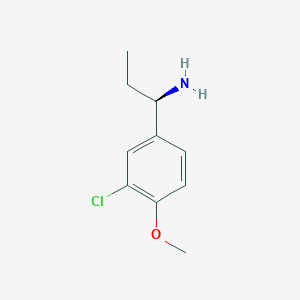

![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
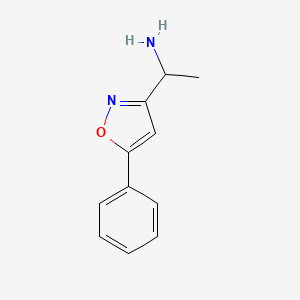
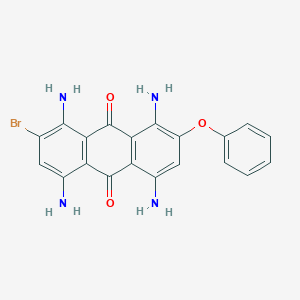
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
